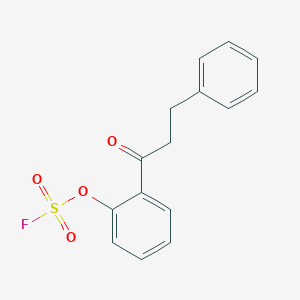

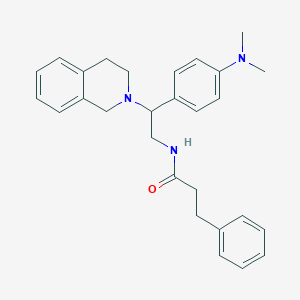

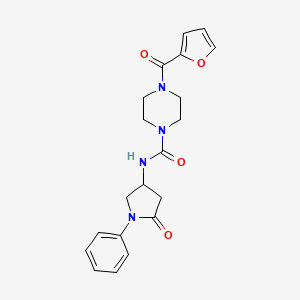

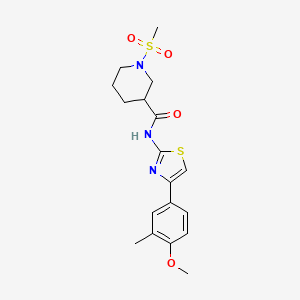

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a concise and effective approach for C–SO2F bond formation .Chemical Reactions Analysis

Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2) is more challenging and remains less well explored . As one of the sulfur-centered radicals, the highly active fluorosulfonyl radical has been ignored for a long time owing to its instability and difficulty of generation .Scientific Research Applications

Proton Exchange Membranes

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is utilized in synthesizing fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, which have significant applications in proton exchange membranes. These membranes exhibit high ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them suitable for replacing commercial membranes like Nafion 212® in various applications (Kim, Park, & Lee, 2020).

Synthesis of Pyridinethione

The compound is used in the synthesis of pyridinethiones. Pyridinethione derivatives can be further annulated into various heterocyclic ring systems, expanding the possibilities in organic synthesis and pharmacological research (Elkholy, Abu-Shanab, & Erian, 2000).

Non-Ligand Binding Pocket Antiandrogen Discovery

Molecular topology techniques involving 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene have led to the discovery of novel non-ligand binding pocket (non-LBP) antagonists of the androgen receptor (AR). This is crucial for the development of new therapeutic agents targeting AR-related conditions (Caboni et al., 2014).

Catalytic Enantioselective Michael Addition Reactions

This chemical is integral in catalytic enantioselective Michael addition reactions, which are key in preparing compounds with the pharmacophoric 3-fluorooxindole moiety and quaternary C-F stereogenic center. Such reactions are vital in synthesizing biologically relevant molecules (Zhu, Ni, Soloshonok, Han, & Pan, 2019).

Development of Novel Fluorophores

The compound plays a role in the synthesis of novel architectures for green fluorophores. It supports the creation of solid-state emissive, water-soluble, solvent- and pH-independent fluorophores with high fluorescence emission and photostability, which are crucial in imaging applications and luminescent materials (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Optical Waveguide Materials

The synthesis of fluorinated phthalazinone monomers and their polymers, involving this compound, is significant in creating materials for optical waveguides. These polymers exhibit excellent thermal properties and solubility in common aprotic solvents (Xiao, Wang, Jin, Jian, & Peng, 2003).

Synthesis of Sulfonated Monomers

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is essential in the synthesis of new sulfonated monomers for polyarylether, which may find applications as proton exchange membranes (McKay, Lashlee, Marshall, & Kopitzke, 2005).

Mechanism of Action

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

The mode of action of 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is likely related to its fluorosulfonyl group. Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound likely participates in electrophilic aromatic substitution reactions, a common pathway for benzene derivatives .

Result of Action

Sulfonyl fluorides, in general, have been used in the synthesis of biologically active molecules and versatile synthetic intermediates .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Future Directions

properties

IUPAC Name |

1-fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4S/c16-21(18,19)20-15-9-5-4-8-13(15)14(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVYKHDYAUVNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)